molecular formula C7H6F3N B2927605 3-(1,1-Difluoroethyl)-5-fluoropyridine CAS No. 2416235-14-6

3-(1,1-Difluoroethyl)-5-fluoropyridine

Cat. No.: B2927605
CAS No.: 2416235-14-6
M. Wt: 161.127
InChI Key: QZFPXNMDYZZNBS-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-5-fluoropyridine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a difluoroethyl group and a fluorine atom attached to the pyridine ring

Preparation Methods

The synthesis of 3-(1,1-Difluoroethyl)-5-fluoropyridine can be achieved through various synthetic routes. One common method involves the difluoroethylation of pyridine derivatives using difluoroethylating reagents such as 1,1-difluoroethyl chloride. The reaction is typically catalyzed by transition metals like nickel or copper under controlled conditions to ensure high yield and selectivity . Industrial production methods may involve large-scale synthesis using similar reagents and catalysts, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-(1,1-Difluoroethyl)-5-fluoropyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,1-Difluoroethyl)-5-fluoropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-5-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The difluoroethyl group can mimic the steric and electronic features of other functional groups, influencing the compound’s activity and stability .

Comparison with Similar Compounds

3-(1,1-Difluoroethyl)-5-fluoropyridine can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,1-difluoroethyl)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-7(9,10)5-2-6(8)4-11-3-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFPXNMDYZZNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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